N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide
Description
N-(3,3-Diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide is a synthetic amide derivative characterized by a diphenylpropyl backbone linked to a propanamide chain terminating in a 3-hydroxyquinoxalin-2-yl group.
Properties
Molecular Formula |
C26H25N3O2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-3-(3-oxo-4H-quinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C26H25N3O2/c30-25(16-15-24-26(31)29-23-14-8-7-13-22(23)28-24)27-18-17-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,21H,15-18H2,(H,27,30)(H,29,31) |
InChI Key |
SJHYBEPDQCRSCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CCC2=NC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide typically involves the following steps:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of an o-phenylenediamine with a dicarbonyl compound.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective hydroxylation reactions.
Attachment of the Diphenylpropyl Moiety: This step involves the reaction of the quinoxaline derivative with a diphenylpropyl halide under basic conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline quinone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide exhibits several notable biological activities:
- Anticancer Activity : The hydroxyquinoxaline moiety is known for its potential in targeting various cancer pathways. Research suggests that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotective Effects : The diphenylpropyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neuroprotective therapies.
Cancer Research
The compound's structural features suggest potential applications as an anticancer agent. Its ability to interact with biological targets involved in tumor progression makes it a subject of interest in developing new cancer therapies.
Case Study :
A study investigating similar hydroxyquinoxaline derivatives demonstrated significant inhibition of histone deacetylases (HDACs), leading to increased differentiation and apoptosis in human tumor cells. The findings support further exploration of this compound as a potential HDAC inhibitor .
| Compound | Structural Features | Notable Activities |
|---|---|---|
| This compound | Hydroxyquinoxaline + Diphenylpropyl | Anticancer, Neuroprotective |
| Hydroxyquinoxaline Derivative | Hydroxyl group on quinoxaline | Antimicrobial, Anticancer |
| Diphenylnonane Amine | Amine linked to diphenyl group | Antitumor |
Neuropharmacology
Given its potential neuroprotective properties, this compound may be explored for treating neurodegenerative diseases.
Research Insights :
Studies on compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests that this compound could be developed into therapeutic agents for conditions like Alzheimer's disease.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that allow for the modification of its structure to enhance biological activity. Understanding these synthetic pathways is crucial for developing derivatives with improved efficacy.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with various enzymes and receptors, leading to biological effects. The hydroxy group and diphenylpropyl moiety may also contribute to its activity by enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Key Modifications
The compound’s core structure shares similarities with several amide derivatives reported in the literature. A comparative overview is provided below:
Table 1: Structural and Physicochemical Comparison
*Molecular formula of the target compound can be inferred as C27H25N3O2 (quinoxaline: C8H6N2 + propanamide-diphenylpropyl: C19H21NO).
Biological Activity
N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C26H25N3O2
- Molecular Weight : 411.5 g/mol
- Structural Features : The compound features a propanamide moiety linked to a hydroxyquinoxaline and a diphenylpropyl group, which may enhance its biological activity through specific interactions with biological targets.
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to the induction of differentiation and apoptosis in tumor cells . This suggests that this compound may have anticancer properties.
- Neuroprotective Effects : The hydroxyquinoxaline component indicates potential neuroprotective effects, which are crucial in the context of neurodegenerative diseases.
Anticancer Activity
A study evaluated the antiproliferative effects of various hydroxamic acid-based HDAC inhibitors, which share structural similarities with this compound. The results indicated that these compounds could significantly inhibit tumor cell growth through apoptosis induction .
Neuroprotective Potential
Research into compounds with hydroxyquinoxaline structures has highlighted their potential in treating neurodegenerative diseases. For instance, the ability of such compounds to modulate oxidative stress pathways may provide therapeutic benefits in conditions like Parkinson's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Hydroxyquinoxaline | Hydroxyl group on quinoxaline | Antimicrobial, anticancer |
| N,N-Diphenylethylene diamine | Diphenyl group with amine functionality | Neuroprotective |
| 4-Amino-N,N-diphenylnonane | Amine linked to diphenyl group | Antitumor |
This compound stands out due to its unique combination of structural features that may enhance bioactivity and selectivity towards specific biological targets compared to other similar compounds.
Case Studies
- Tumor Cell Differentiation : A study involving various HDAC inhibitors demonstrated that compounds similar to this compound could induce differentiation in human tumor cells, suggesting potential applications in cancer therapy .
- Parkinson’s Disease Models : Research utilizing metabolomic profiling has identified biomarkers related to oxidative stress that could be targeted by compounds like this compound, indicating its relevance in neurodegenerative disease therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
